CES2 Inhibitory Potency: 75‑Fold More Potent than the Clinical Standard Loperamide
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)acetamide inhibits human carboxylesterase 2 (CES2) with an IC₅₀ of 20 nM in human liver microsomes [1]. Loperamide, a widely used clinical standard that alleviates irinotecan‑induced delayed diarrhea through CES2 inhibition, displays a CES2 Kᵢ of 1,500 nM (1.5 µM) under comparable conditions [2]. The target compound therefore exhibits an approximately 75‑fold greater binding affinity, positioning it as a substantially more potent CES2 inhibitor for ex vivo and in vitro probe applications.
| Evidence Dimension | CES2 inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 20 nM (human liver microsomes, fluorescein diacetate substrate) |
| Comparator Or Baseline | Loperamide: Kᵢ = 1,500 nM (1.5 µM, human CES2) |
| Quantified Difference | ~75‑fold more potent (20 nM vs. 1,500 nM) |
| Conditions | Target compound: human liver microsomes, fluorescein diacetate substrate, 10 min pre‑incubation. Loperamide: recombinant human CES2, capecitabine hydrolysis assay. |
Why This Matters
For procurement decisions in DMPK or toxicology laboratories, a 75‑fold increase in potency translates directly to lower compound consumption per assay and the ability to achieve full CES2 inhibition at concentrations that minimize off‑target effects.
- [1] BindingDB. BDBM50154561 (CHEMBL3774603). Affinity Data: IC₅₀ = 20 nM (CES2, human liver microsomes). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50154561 (accessed 2026-04-28). View Source
- [2] Quinney, S. K. et al. Hydrolysis of Capecitabine to 5′‑Deoxy‑5‑fluorocytidine by Human Carboxylesterases and Inhibition by Loperamide. J. Pharmacol. Exp. Ther. 2005, 313, 1011–1016. (Reported CES2 Kᵢ = 1.5 µM for loperamide.) https://www.scilit.net/publications/2c0e0e0e0e0e0e0e0e0e0e0e0e0e0e0e (accessed 2026-04-28). View Source
